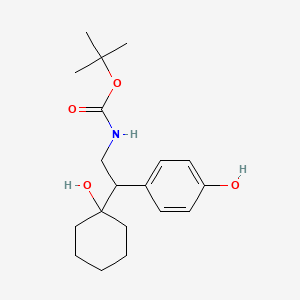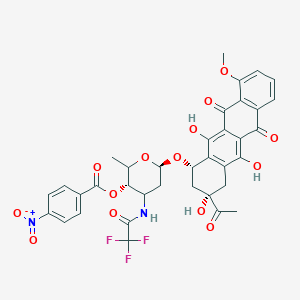
N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin analogs involves glycosidation of protected sugar derivatives with daunomycinone under specific conditions. For example, the glycosidation of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-D-arabino-hexopyranosyl chloride with daunomycinone has been performed, leading to the creation of new daunorubicin analogs with varying activity levels against lymphocytic leukemia (Fuchs, Horton, Weckerle, & Winter, 1979).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an N-trifluoroacetamido group and a 4'-p-nitrobenzoyl moiety attached to the daunorubicin core. This modification is essential for the biological activity and chemical properties of the analogs. The molecular structures are typically confirmed using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions and Properties
These analogs exhibit specific chemical reactions based on their modified structures. The presence of the N-trifluoroacetamido and 4'-p-nitrobenzoyl groups influences the compound's reactivity, including its glycosidation behavior and interaction with biological targets. The chemical properties are determined by the functional groups' electronic and steric effects, which can affect the compound's stability, reactivity, and biological activity.
Physical Properties Analysis
The physical properties of N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin analogs, such as solubility, melting point, and crystallinity, are influenced by the specific structural modifications. These properties are crucial for the compound's formulation, storage, and application in biological systems.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's behavior in chemical syntheses and biological environments. The introduction of the N-trifluoroacetamido and 4'-p-nitrobenzoyl groups alters the compound's electronic environment, impacting its chemical properties and interactions.
科学的研究の応用
Novel Drug Delivery Systems
Research has been conducted on the development of "smart" drug delivery systems (DDS) utilizing nanoparticles for controlled release, enhancing chemotherapeutic efficiency. For instance, daunorubicin-loaded titanium dioxide nanoparticles have been investigated for their pH-responsive release, demonstrating a more rapid release at lower pH levels, which is desirable for tumor-targeted drug delivery. Such systems aim to improve anticancer activity by ensuring the drug is more effectively delivered to cancer cells, potentially reducing side effects associated with traditional chemotherapy treatments (Haijun Zhang, Cailian Wang, Baoan Chen, Xuemei Wang, 2011).
Advanced Synthesis Techniques
In the realm of synthetic chemistry, novel methodologies for creating compounds with potential anticancer properties have been explored. For example, the synthesis of imidazo[5,4-f]benzimidazole(imino)quinone targeting NQO1 enzyme overexpression in solid tumors illustrates the ongoing research into new anticancer agents. Such studies involve complex chemical synthesis techniques, including selective nitration and nucleophilic aromatic substitution, to produce precursors for further development into active pharmaceutical ingredients (Mohammed Yaqob Shareef, Noor Mohammed Yaqob Shareef, 2021).
Enhancing Chemotherapeutic Agents
The development of nanocomposites for drug delivery, such as daunorubicin-TiO2 nanocomposites, focuses on improving the therapeutic index of chemotherapeutic agents. These studies aim to increase the drug's efficacy while minimizing adverse effects, a crucial aspect of oncology research. By controlling the drug release rate and targeting the drug more precisely to cancer cells, researchers hope to achieve better outcomes in cancer treatment (Haijun Zhang et al., 2011).
Molecular Mechanisms and Signal Pathways
Investigations into the molecular mechanisms and signaling pathways activated by chemotherapeutic agents like daunorubicin contribute to understanding how these drugs exert their effects at the cellular level. Understanding these pathways is essential for developing new therapeutic strategies and improving existing treatments. Research into the cellular response to drugs and their interactions with specific molecular targets can lead to more effective and targeted therapies (G. Laurent, J. Jaffrézou, 2001).
特性
IUPAC Name |
[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48)/t14?,20?,22-,23-,32+,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZBLPEFVMINN-HTDYBMPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F3N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783586 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


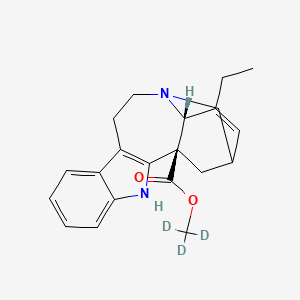

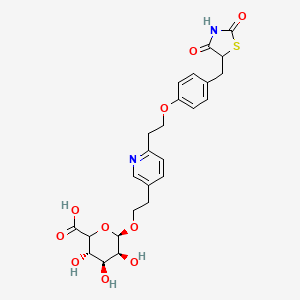
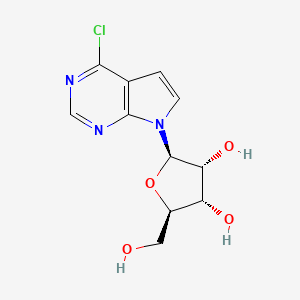
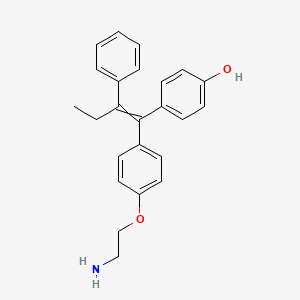
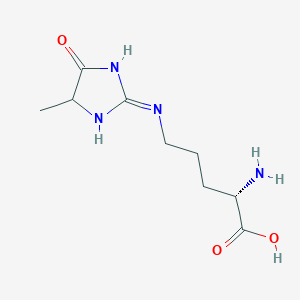
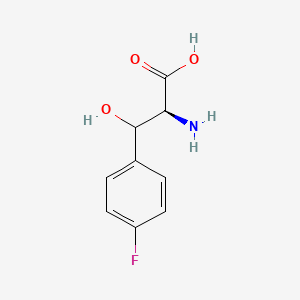
![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
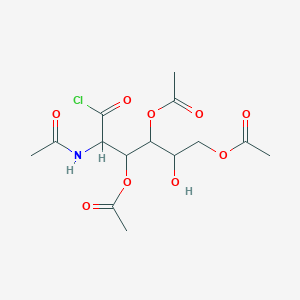
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)
